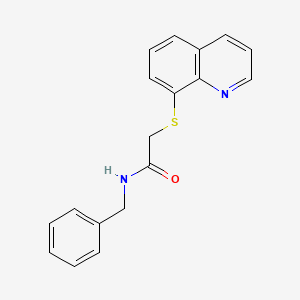![molecular formula C15H20N4O B5521984 3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)
3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride, also known as PBD-150, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a small molecule inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride involves its inhibition of the PKC enzyme. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes. It is involved in the regulation of cell growth, differentiation, and apoptosis. 3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce myocardial injury and improve cardiac function in cardiovascular diseases, and have neuroprotective effects in neurological disorders. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride in lab experiments is its specificity for PKC inhibition. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of PKC in various cellular processes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride. One direction is the development of more potent and selective PKC inhibitors. Another direction is the investigation of the role of PKC in various diseases and the development of novel therapeutic strategies targeting this enzyme. Additionally, the use of 3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride in combination with other drugs or therapies may be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-(1H-pyrazol-1-yl)benzaldehyde with methylamine to form 2-(1H-pyrazol-1-yl)benzylamine. This intermediate is then reacted with 3-pyrrolidinol in the presence of para-toluenesulfonic acid to form 3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride. The final product is obtained as a dihydrochloride salt.
Aplicaciones Científicas De Investigación
3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride has also been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function. In addition, it has been studied for its potential neuroprotective effects in Alzheimer's disease and stroke.
Propiedades
IUPAC Name |
3-[[(2-pyrazol-1-ylphenyl)methylamino]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-15(6-8-16-11-15)12-17-10-13-4-1-2-5-14(13)19-9-3-7-18-19/h1-5,7,9,16-17,20H,6,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXWSKAQKUNBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CNCC2=CC=CC=C2N3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)
![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)
![4-[(3-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521927.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B5521929.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)
![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)

![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)

![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)